4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings
Preparation Methods
The synthesis of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzonitrile oxide with amidoxime derivatives, followed by cyclization to form the oxadiazole rings . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole rings, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has shown its potential in treating infections caused by viruses such as Zika and dengue.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins . The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine include other oxadiazole derivatives such as:
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline: Known for its potent antiviral activity.
1,2,4-Oxadiazole linked 5-fluorouracil derivatives: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its dual oxadiazole rings, which contribute to its diverse chemical reactivity and biological activities .
Properties
Molecular Formula |
C10H7N5O2 |
---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H7N5O2/c11-8-7(13-17-14-8)9-12-10(16-15-9)6-4-2-1-3-5-6/h1-5H,(H2,11,14) |
InChI Key |
FJKGAKDQFAZRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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